2-((4-Bromophenyl)sulfonyl)-1H-indole
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Overview
Description
2-((4-Bromophenyl)sulfonyl)-1H-indole is an organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)sulfonyl)-1H-indole typically involves the reaction of 4-bromobenzenesulfonyl chloride with indole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups are introduced.
Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or alkyl halides are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or alkylated derivatives of the indole ring.
Nucleophilic Substitution: Products include substituted phenyl sulfonyl indoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl indole.
Scientific Research Applications
2-((4-Bromophenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of an indole ring.
4-Bromophenyl sulfonyl acetonitrile: This compound contains the bromophenyl sulfonyl group but has an acetonitrile moiety.
Uniqueness
2-((4-Bromophenyl)sulfonyl)-1H-indole is unique due to its specific combination of the bromophenyl and sulfonyl indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H10BrNO2S |
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Molecular Weight |
336.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C14H10BrNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |
InChI Key |
PHWBKUNSRVENHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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